molecular formula C11H16N6O2S B2420249 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 900009-50-9

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No. B2420249
M. Wt: 296.35
InChI Key: OEMFCSIZVIYPFA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability under various conditions, and any notable chemical transformations it undergoes.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.


Scientific Research Applications

Biomonitoring and Environmental Exposure

Studies have focused on biomonitoring and evaluating environmental exposure to compounds with structural similarities to the one , particularly through the analysis of their metabolites in human biological samples. For instance, N-methylmalonamic acid (NMMA), a metabolite of MI and methylchloroisothiazolinone (MCI), has been extensively studied for its presence in human urine samples, providing insights into the exposure levels of these compounds among different populations (Schettgen et al., 2019; Murawski et al., 2020). These studies not only provide a baseline for environmental exposure assessment but also highlight the utility of biomonitoring in understanding the potential health impacts of chemical exposure.

Metabolism and Pharmacokinetics

Research has delved into the metabolism and pharmacokinetics of related biocides, including their metabolic pathways and excretion kinetics in humans. The identification of specific urinary metabolites following exposure to these compounds reveals the body's mechanisms for processing and eliminating these chemicals (Schettgen et al., 2021). Understanding these metabolic pathways is crucial for assessing the safety and environmental impact of new chemical compounds, providing a foundation for the development of safer alternatives.

Health Risk Assessment

The research applications extend to health risk assessment, where the focus is on determining the potential health risks associated with exposure to similar compounds. By analyzing the presence and concentration of these chemicals and their metabolites in human samples, researchers can assess the potential for adverse health effects, such as sensitization and other toxicological outcomes (Assier-Bonnet & Revuz, 1999; Cheng et al., 2014). This line of research is vital for informing regulatory policies and for the development of guidelines to minimize exposure and mitigate health risks.

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, applications, or improvements to the synthesis of the compound.


properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-8-6-9(16-19-8)14-10(18)12-4-3-5-20-11-15-13-7-17(11)2/h6-7H,3-5H2,1-2H3,(H2,12,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMFCSIZVIYPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

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